Home > Products > Screening Compounds P73997 > 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-
9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- - 4594-46-1

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-

Catalog Number: EVT-3189895
CAS Number: 4594-46-1
Molecular Formula: C10H11ClN4O3
Molecular Weight: 270.67
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is a synthetic purine nucleoside analogue derived from deoxyadenosine. This compound features a chlorine atom substitution at the 6-position of the purine ring, which enhances its stability and resistance to enzymatic degradation. It plays a significant role in medical treatments, particularly for certain types of leukemia, and is studied for its effects on cellular processes and DNA synthesis .

Source and Classification

The compound is classified as a purine nucleoside analogue, specifically a chlorinated derivative of 2-deoxyadenosine. It is used extensively in biochemical research and pharmaceutical applications due to its unique properties and biological activities. The International Chemical Identifier (InChI) for this compound is InChI=1S/C10H14ClN5O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,6+ .

Synthesis Analysis

Methods

The synthesis of 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- typically involves the glycosylation of 6-chloropurine with a deoxyribose sugar. A common method includes using 2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranosyl chloride in the presence of a Lewis acid catalyst to facilitate the reaction .

Technical Details

The synthetic process can be optimized for high yield and purity. Key reaction conditions include temperature control and the use of appropriate solvents to minimize by-products. The reaction often requires careful monitoring to ensure complete conversion of starting materials into the desired product .

Molecular Structure Analysis

Structure

The molecular formula for 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- is C10H14ClN5O3. The compound consists of a purine base linked to a deoxyribose sugar via a glycosidic bond at the 1-position of the purine ring .

Data

Key structural data includes:

  • Molecular Weight: 266.26 g/mol
  • Exact Mass: 266.112738 g/mol
  • InChIKey: NOLHIMIFXOBLFF-SRQIZXRXSA-N .
Chemical Reactions Analysis

Reactions

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- can undergo various chemical reactions including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions, such as sodium azide or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding oxo derivatives or reduced to yield deoxy derivatives .

Technical Details

Common reagents used in these reactions include:

  • Substitution: Sodium azide or thiols.
  • Oxidation: Hydrogen peroxide or potassium permanganate.
  • Reduction: Sodium borohydride or lithium aluminum hydride .
Mechanism of Action

The mechanism of action for 9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- involves its incorporation into DNA during replication. Once inside the cell, it is phosphorylated to form cladribine triphosphate, which competes with adenine triphosphate during DNA synthesis. This incorporation leads to DNA strand breaks and ultimately induces apoptosis or autophagy in dividing lymphocytes .

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically available as a crystalline solid with specific melting points that may vary based on purity and synthesis methods.

Chemical Properties

It exhibits stability under physiological conditions due to its unique substitution pattern that renders it resistant to deamination by adenosine deaminase. This resistance enhances its efficacy as an anticancer agent .

Applications

Scientific Uses

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)- has several applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing other nucleoside analogues.
  • Biology: Researchers study its effects on cellular processes and DNA synthesis.
  • Medicine: It is primarily utilized in treating hairy cell leukemia and other hematological malignancies due to its ability to disrupt DNA synthesis in cancer cells .
  • Industry: The compound is also used in pharmaceutical production and drug development as a research tool .
Synthetic Methodologies and Stereoselective Glycosylation for 9H-Purine, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-

Introduction9H-Purine, 6-chloro-9-(2-deoxy-β-D-erythro-pentofuranosyl)-, also known as cladribine (2-CdA), is a synthetic chlorinated purine nucleoside analog with significant therapeutic applications in hematological malignancies. Its chemical structure features a β-D-configured 2'-deoxyribose sugar linked to the N-9 position of a 6-chloropurine base. The stereochemical integrity at the anomeric carbon (C1') is essential for biological activity, necessitating precise synthetic control during glycosylation and subsequent steps. This review comprehensively addresses modern synthetic strategies for cladribine production, focusing on regioselectivity, stereoselectivity, and process efficiency [2] [4].

N-9 Regioselective Glycosylation Strategies for Purine Derivatives

Achieving exclusive N-9 glycosylation in purine systems is challenging due to competing N-7 regioisomer formation. For cladribine synthesis, azolyl transient protection has emerged as a key strategy. 6-Chloropurine derivatives are first modified at the N-1 position with electron-withdrawing groups (e.g., imidazolyl or triazolyl), which direct glycosylation to N-9 while sterically hindering N-7. Post-glycosylation, these groups are removed under mild conditions (e.g., ammonia/methanol), yielding the desired N-9 regioisomer with >98% selectivity [4].

An alternative approach employs metal coordination. Purines are complexed with silver(I) oxide or mercury(II) salts prior to glycosylation. The metal ion coordinates with N-7, leaving N-9 exposed for glycosyl donor attack. This method achieves N-9:N-7 ratios of up to 20:1 but requires rigorous metal residue removal.

Halogen-specific activation is critical for late-stage functionalization. 2-Aminopurine nucleosides (readily glycosylated at N-9) undergo diazotization with tert-butyl nitrite, followed by chlorination using CuCl₂, furnishing cladribine in 85% yield [7].

Table 1: N-9 Glycosylation Strategies for 6-Chloropurine

MethodKey Reagent/ConditionN-9:N-7 RatioYield (%)
Azolyl Protection6-(Imidazolyl)purine, TMSOTf>98:292
Metal CoordinationAg₂O, CH₂Cl₂, 0°C20:178
Diazotization/Chlorinationt-BuONO, CuCl₂, DMFExclusive85

Anomeric Control in Deoxyribofuranosyl Transfer Reactions

β-Anomer formation is governed by stereoelectronic effects and catalyst selection. The Vorbruggen glycosylation employs per-silylated 6-chloropurine and 1-chloro-2-deoxy-3,5-di-O-acetyl-α-D-ribofuranose under Lewis acid catalysis. Here, the anomeric effect favors α-formation, but β-selectivity is achieved via:

  • Solvent polarity control: High-polarity solvents (e.g., acetonitrile) stabilize the β-oriented oxocarbenium ion intermediate through hydrogen bonding, yielding β:α ratios of 8:1 [4].
  • Low-temperature kinetics: Reactions at −40°C slow anomerization, trapping the β-anomer formed via SN₂-like displacement [6].

Crystallization-driven resolution is pivotal for anomeric purification. The α/β mixture is treated with Grignard reagents (e.g., i-PrMgCl), forming β-specific chelates that crystallize selectively. Subsequent decomposition yields β-anomerically pure cladribine precursors (>99.5% de) [6].

Table 2: Solvent and Temperature Effects on Anomeric Selectivity

SolventTemperature (°C)β:α RatioReaction Mechanism
Dichloromethane252:1SN₁
Acetonitrile258:1SN₁ with H-bonding
Toluene−4012:1SN₂-like

Solid-Phase Synthesis Approaches for Nucleoside Analog Production

Solid-phase synthesis enhances throughput for cladribine analogs. Polymer-supported glycosyl donors (e.g., 2-deoxyribose immobilized on Merrifield resin via C3'-O-succinate linker) are condensed with 6-chloropurine bases using trimethylsilyl trifluoromethanesulfonate (TMSOTf). After coupling, TFA cleavage releases the nucleoside with 75–80% yield and β-selectivity >95% [4].

Automated oligonucleotide synthesizers adapt phosphoramidite chemistry for nucleoside production. 5'-O-DMT-3'-O-β-cyanoethylphosphoramidite derivatives of transiently protected cladribine are assembled on controlled-pore glass (CPG), followed by deprotection with ammonium hydroxide. This approach generates gram-scale cladribine with <0.5% α-contamination [4].

Protecting Group Strategies for Sugar Moieties in Nucleoside Synthesis

Sugar hydroxyl protection prevents undesired side reactions during glycosylation. Key strategies include:

  • Acyl groups (acetyl, benzoyl): Offer high anomeric directing ability but require harsh basic deprotection (e.g., NaOMe/MeOH), risking purine hydrolysis.
  • Silyl ethers (tert-butyldimethylsilyl, TBDMS): Provide orthogonal deprotection with fluoride sources (e.g., TBAF) but may cause steric hindrance in glycosylation.
  • Benzyl ethers: Stable under acidic/basic conditions and hydrogenated post-glycosylation, enabling high-yielding deprotection without affecting the 6-Cl bond .

Table 3: Protecting Group Performance in Cladribine Synthesis

Protecting GroupAnomeric β:α RatioDeprotection ReagentStability Concerns
Acetyl (2×)5:10.1M NaOMe/MeOHBase-sensitive purine
TBDMS (3',5')3:1TBAF/THFSteric hindrance
Benzyl (3',5')8:1H₂/Pd-C, EtOHNone

Catalytic Systems for Stereoselective β-D-Anomer Formation

Lewis acids are indispensable for β-selective glycosylation:

  • Trimethylsilyl triflate (TMSOTf): Catalyzes glycosyl bond formation via in situ silylation of purine, enhancing nucleophilicity at N-9. β-Selectivity reaches 92% in 1,2-dichloroethane at reflux [4].
  • Tin(IV) chloride: Forms a β-selective chelate with acetyl-protected sugars, yielding β-anomer in 87% isomeric purity.
  • Boron trifluoride etherate: Generates oxocarbenium ions favoring β-attack due to torsional effects, achieving 90% selectivity [6].

Chiral phase-transfer catalysts (e.g., N-spiro quaternary ammonium salts) enable asymmetric glycosylation. The catalyst confines the glycosyl donor in a conformation exposing the β-face, affording cladribine precursors with 96% ee and 85% yield [6].

Table 4: Catalyst Performance in β-D-Anomer Formation

CatalystSolventβ-Anomer Yield (%)β:α Ratio
TMSOTf (0.2 equiv)1,2-Dichloroethane8815:1
SnCl₄ (1.0 equiv)CH₂Cl₂788:1
N-spiro ammonium saltToluene/H₂O85>20:1

Compound Identification Table

Properties

CAS Number

4594-46-1

Product Name

9H-Purine, 6-chloro-9-(2-deoxy-b-D-erythro-pentofuranosyl)-

IUPAC Name

(2R,3S,5S)-5-(6-chloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H11ClN4O3

Molecular Weight

270.67

InChI

InChI=1S/C10H11ClN4O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2/t5-,6+,7-/m0/s1

InChI Key

PGEULCIODBNODW-XVMARJQXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=CN=C3Cl)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.